![molecular formula C12H11ClO3 B1361935 Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 32565-17-6](/img/structure/B1361935.png)
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 32565-17-6 . It has a molecular weight of 238.67 and is also known as benzofuran ester. It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The InChI code for Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is 1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a powder at room temperature . It has a melting point of 67-68°C .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . A compound with a benzofuran ring was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds are known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Potential Anticancer Activity
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Synthesis of Complex Benzofuran Derivatives
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .
Natural Drug Lead Compounds
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis of Polycyclic Benzofuran Compounds
A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Safety and Hazards
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
Mechanism of Action
Target of Action
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate with its targets remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives are known to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDYZIICZTLMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368375 |
Source
|
Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
CAS RN |
32565-17-6 |
Source
|
Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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